2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole
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Overview
Description
2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is a complex organic compound that features a benzimidazole moiety linked to a carbazole structure through a phenoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole typically involves multiple steps
Benzimidazole Synthesis: Benzimidazole derivatives can be synthesized by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phenoxy Linkage Formation: The phenoxy linkage can be formed by reacting the benzimidazole derivative with a phenol derivative in the presence of a base such as potassium carbonate.
Carbazole and Pyridine Introduction: The final step involves the coupling of the phenoxy-benzimidazole intermediate with a carbazole derivative and a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The carbazole structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA and proteins, leading to the inhibition of key biological processes such as DNA replication and protein synthesis . The carbazole structure may also contribute to the compound’s electronic properties, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities with the benzimidazole moiety.
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 9-vinylcarbazole are structurally similar to the carbazole moiety.
Uniqueness
2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is unique due to its combination of benzimidazole, phenoxy, carbazole, and pyridine moieties. This unique structure imparts a combination of biological activity and electronic properties, making it versatile for various applications .
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)phenoxy]-9-(4-tert-butylpyridin-2-yl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O/c1-34(2,3)23-17-18-35-33(19-23)38-30-13-6-4-11-27(30)28-16-15-26(21-32(28)38)39-25-10-8-9-24(20-25)37-22-36-29-12-5-7-14-31(29)37/h4-22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPOGFLBUKHUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)OC5=CC=CC(=C5)N6C=NC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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